![molecular formula C9H9ClF3N B7903422 ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine](/img/structure/B7903422.png)
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine is an organic compound that features a trifluoromethyl group, a chloro substituent, and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . The reaction conditions often involve the use of specific reagents such as tetrahydrofuran, sodium bicarbonate, and controlled temperatures ranging from 20°C to 80°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as vapor-phase fluorination and liquid-phase chlorination are employed to introduce the trifluoromethyl and chloro groups, respectively .
Análisis De Reacciones Químicas
Types of Reactions
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents to convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group .
Aplicaciones Científicas De Investigación
([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.
Celecoxib: Another pharmaceutical with similar structural features.
Trifluralin: An agrochemical with a trifluoromethyl group.
Uniqueness
What sets ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a chloro and a trifluoromethyl group makes it particularly versatile in synthetic chemistry and drug design .
Propiedades
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFMOITWKKIFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
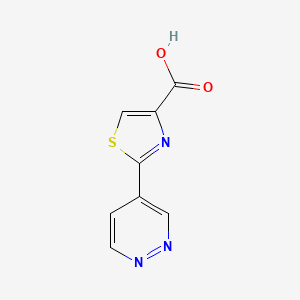
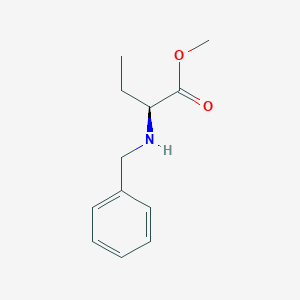
![N-[(2-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7903355.png)
amine](/img/structure/B7903367.png)

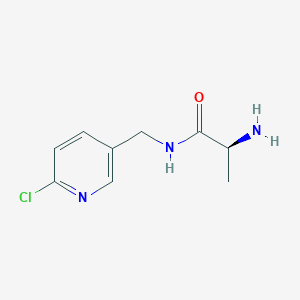
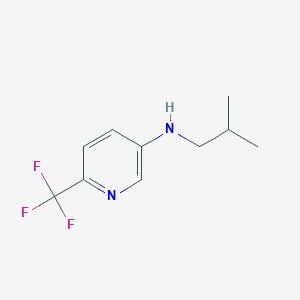
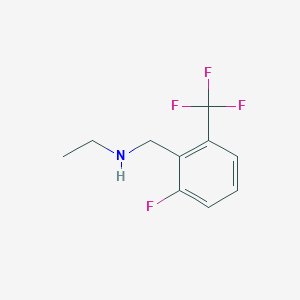
![N-[(2-fluoro-3-methylphenyl)methyl]cyclohexanamine](/img/structure/B7903408.png)


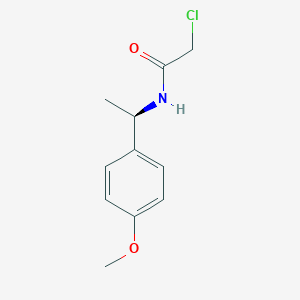
![N-[(2-chloro-3-fluorophenyl)methyl]cyclopentanamine](/img/structure/B7903444.png)
amine](/img/structure/B7903446.png)
